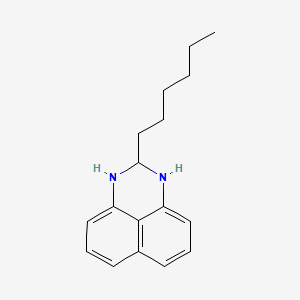
2-hexyl-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound It belongs to the class of perimidines, which are known for their diverse biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with hexyl aldehyde or ketone. The reaction is often catalyzed by acids or metal catalysts. For example, squaric acid has been used as an organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water . The reaction conditions are generally mild, and the catalyst can be easily recovered and reused.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly catalysts and solvents, are often applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and dyes.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of photochromic compounds, catalysts, and ligand scaffolds.
Wirkmechanismus
The mechanism of action of 2-hexyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-hexyl-2,3-dihydro-1H-perimidine include:
- 2-phenyl-2,3-dihydro-1H-perimidine
- 2-methyl-2,3-dihydro-1H-perimidine
- 2,3-dihydro-1H-perimidine derivatives with various substituents
Uniqueness
This compound is unique due to its specific hexyl substitution, which imparts distinct physical and chemical properties. This substitution can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
78706-97-5 |
|---|---|
Molekularformel |
C17H22N2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
2-hexyl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H22N2/c1-2-3-4-5-12-16-18-14-10-6-8-13-9-7-11-15(19-16)17(13)14/h6-11,16,18-19H,2-5,12H2,1H3 |
InChI-Schlüssel |
ZWJUCBQPXPZYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1NC2=CC=CC3=C2C(=CC=C3)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


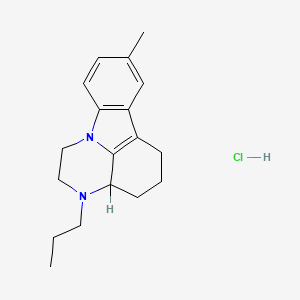
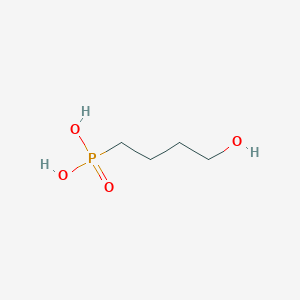
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
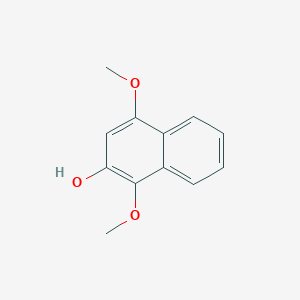
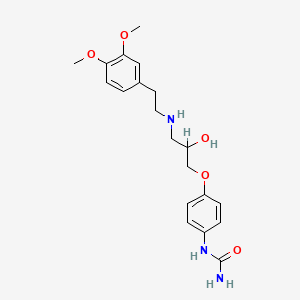
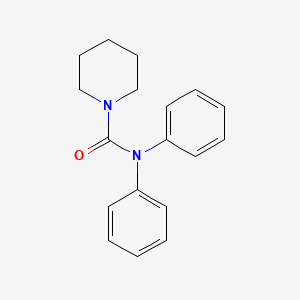
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
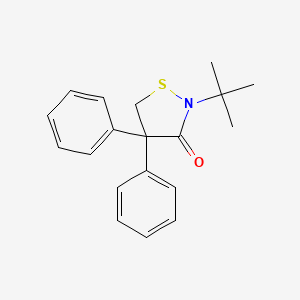

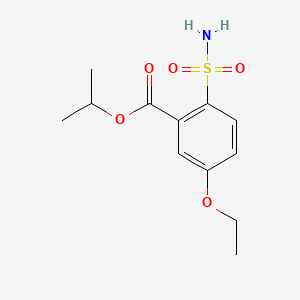
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
